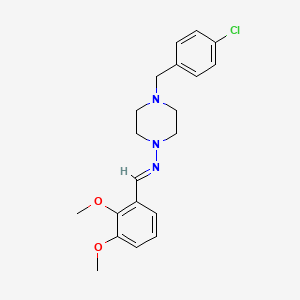![molecular formula C19H28N4O3 B5554870 6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the targeted chemical structure often involves condensation reactions, cyclization, and specific functional group transformations. For instance, Pfleiderer and Pfleiderer (1992) described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones via condensation reactions starting from 6-aminouracils, leading to a variety of derivatives through subsequent chemical modifications like reduction, diazotization, and the Sandmeyer reaction (M. Pfleiderer & W. Pfleiderer, 1992). Such methodologies may provide a foundational approach for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds in this chemical class is often confirmed through techniques like NMR spectroscopy and single-crystal X-ray structural analysis. For example, Mieczkowski et al. (2016) utilized these methods to confirm the structure of compounds related to the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold, highlighting the importance of these analytical techniques in understanding the molecular geometry and configuration of complex organic molecules (Adam Mieczkowski et al., 2016).
Chemical Reactions and Properties
The chemical behavior of the compound includes reactions such as cyclization and interaction with nucleophiles or electrophiles, depending on its functional groups. Baccolini, Boga, and Negri (1999) explored the synthesis of diazaspiro compounds at room temperature using a PCl3/hydrazone/dicarboxylic acid combination, demonstrating the compound's reactivity and potential for forming structurally diverse derivatives (G. Baccolini, C. Boga, & Umberto Negri, 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed various methodologies to synthesize and analyze structures related to this compound. For instance, novel approaches for creating base-sensitive oligonucleotides utilize similar compounds as linkers due to their reactivity and the ability to release target molecules under mild conditions (Leisvuori et al., 2008). Such methodologies are crucial for the synthesis of compounds with potential therapeutic applications.
Anticonvulsant and Antibacterial Applications
Research into compounds with similar structures has led to the discovery of their anticonvulsant (Aboul-Enein et al., 2014) and antibacterial properties (Hassan et al., 2012). These findings highlight the compound's potential in developing new medications to treat seizures and bacterial infections.
Supramolecular Chemistry
The compound's derivatives have been explored in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004). Such studies provide insights into the design of new materials with specific physical and chemical properties, useful in various technological applications.
Organic Synthesis
Efforts in organic synthesis have led to the development of methods for synthesizing pyrimidine-annulated spiro-dihydrofurans (Majumdar et al., 2011), showcasing the compound's utility in creating complex organic molecules. This research is fundamental in drug discovery and development, providing the pharmaceutical industry with new scaffolds.
Eigenschaften
IUPAC Name |
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-16-11-14(20-18(26)21-16)12-22-9-7-19(8-10-22)6-5-17(25)23(13-19)15-3-1-2-4-15/h11,15H,1-10,12-13H2,(H2,20,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONYMKMTEUOTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)


![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)


![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)